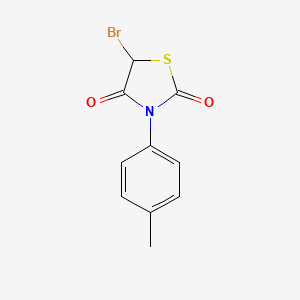

5-Bromo-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione

Beschreibung

5-Bromo-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione is a brominated derivative of the 1,3-thiazolidine-2,4-dione (TZD) scaffold, a heterocyclic system renowned for its pharmacological versatility. The compound features a bromine atom at the 5-position and a 4-methylphenyl group at the 3-position of the TZD core. TZDs are historically significant as peroxisome proliferator-activated receptor gamma (PPARγ) agonists, with applications in diabetes treatment .

Eigenschaften

Molekularformel |

C10H8BrNO2S |

|---|---|

Molekulargewicht |

286.15 g/mol |

IUPAC-Name |

5-bromo-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione |

InChI |

InChI=1S/C10H8BrNO2S/c1-6-2-4-7(5-3-6)12-9(13)8(11)15-10(12)14/h2-5,8H,1H3 |

InChI-Schlüssel |

RCWUNZGKAFYEGC-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)N2C(=O)C(SC2=O)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione typically involves the reaction of 4-methylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized in the presence of bromine to yield the desired thiazolidinedione compound. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Bromine Site

The bromine atom at position 5 undergoes nucleophilic substitution reactions, enabling functionalization:

-

Ammonolysis : Reaction with amines yields 5-amino derivatives. For example, treatment with benzylamine in DMF at 80°C produces 5-(benzylamino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione.

-

Thiol Substitution : Thiophenol in ethanol with K₂CO₃ replaces bromine with a phenylthio group.

Table 1: Nucleophilic Substitution Reactions

Cyclization Reactions

The thiazolidine-2,4-dione scaffold participates in cyclization to form fused heterocycles:

-

With Aldehydes : Condensation with 4-nitrobenzaldehyde in acetic acid generates spiro[indole-thiazolidine] derivatives via Knoevenagel adduct formation .

-

Michael Addition : Reacts with α,β-unsaturated carbonyl compounds (e.g., acrylonitrile) to form pyran-fused thiazolidinediones .

Table 2: Cyclization Products

Cross-Coupling Reactions

The bromine atom facilitates metal-catalyzed coupling reactions:

-

Suzuki-Miyaura : Palladium-catalyzed coupling with arylboronic acids introduces aryl groups at position 5. For example, reaction with 4-methoxyphenylboronic acid yields 5-(4-methoxyphenyl)-derivatives.

-

Sonogashira : Coupling with terminal alkynes under Cu/Pd catalysis forms 5-alkynyl derivatives.

Table 3: Cross-Coupling Examples

| Coupling Partner | Catalyst System | Product | Yield (%) | Source |

|---|---|---|---|---|

| 4-MeO-C₆H₄B(OH)₂ | Pd(PPh₃)₄, K₂CO₃, DMF | 5-(4-Methoxyphenyl)-derivative | 68 | |

| Phenylacetylene | PdCl₂, CuI, PPh₃ | 5-(Phenylethynyl)-derivative | 55 |

Oxidation and Reduction

-

Oxidation : Treatment with H₂O₂ in acetic acid oxidizes the thiazolidine sulfur to a sulfone, enhancing electrophilicity .

-

Reduction : NaBH₄ reduces the 2,4-dione moiety to a diol, though this is less common due to ring stability .

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Thiazolidine derivatives, including 5-bromo-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione, have shown significant antibacterial properties. Research indicates that these compounds can exhibit activity against both Gram-positive and Gram-negative bacteria.

- Mechanism of Action : The antibacterial efficacy is often linked to the structural features of the thiazolidine ring. The presence of electron-withdrawing groups enhances activity by influencing the compound's interaction with bacterial targets .

- Case Studies : A study demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics like oxacillin and cefuroxime .

Anticancer Properties

The anticancer potential of thiazolidine-2,4-diones has been a focal point in medicinal chemistry. These compounds are being investigated for their ability to inhibit cancer cell proliferation.

- Inhibition of Cancer Cell Lines : The compound has been evaluated against various cancer cell lines, including estrogen receptor-positive breast adenocarcinoma cells (MCF7). Results indicated that modifications to the thiazolidine structure could enhance cytotoxicity .

- Structure-Activity Relationship (SAR) : The introduction of specific substituents on the phenyl ring has been shown to significantly affect the anticancer activity. For instance, a study found that para-substituted derivatives exhibited stronger inhibitory effects compared to their meta counterparts .

Anti-inflammatory Effects

Thiazolidine derivatives are also recognized for their anti-inflammatory properties. They can modulate inflammatory pathways and reduce cytokine production.

- Inflammatory Models : In vitro studies have revealed that these compounds can inhibit pro-inflammatory cytokines, suggesting their potential as therapeutic agents in inflammatory diseases .

- Research Findings : A recent investigation highlighted the ability of certain thiazolidine derivatives to reduce inflammation markers in cellular models, indicating their promise for treating conditions such as arthritis and other inflammatory disorders .

Antioxidant Activity

The antioxidant capabilities of thiazolidine derivatives contribute to their overall biological profile.

- Mechanism : The ability to scavenge free radicals is attributed to the presence of phenolic groups in the structure. This property is essential for mitigating oxidative stress-related diseases .

- Comparative Studies : New phenolic derivatives of thiazolidine-2,4-dione have been synthesized and tested for their antioxidant potential, showing comparable efficacy to standard antioxidants .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 5-Bromo-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of enzymes and receptors involved in metabolic processes. For example, thiazolidinediones are known to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating glucose and lipid metabolism.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 5-Bromo-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione can be contextualized by comparing it to structurally analogous TZD derivatives. Below is a detailed analysis supported by research findings:

Table 1: Structural and Functional Comparison of Selected TZD Derivatives

Key Comparative Insights

Substituent Effects on Bioactivity: Bromine vs. Benzylidene Groups: The 5-bromo substituent in the target compound reduces π-conjugation compared to arylidene derivatives (e.g., 5-(3-chlorobenzylidene)-TZD), which are known for antioxidant properties . However, bromine may enhance electrophilic reactivity, favoring interactions with cysteine-rich targets like PPARγ or protein tyrosine phosphatases .

Physicochemical Properties :

- Molecular Weight and LogP : The bromine atom increases molecular weight (387.28 g/mol) and logP (~2.8 estimated), contrasting with lighter derivatives like 5-(3-chlorobenzylidene)-TZD (MW 281.72, logP ~2.1). This may affect bioavailability and metabolic stability .

- Crystallinity : Bromine’s bulkiness could influence crystal packing, as seen in SHELX-refined structures of related TZDs .

Therapeutic Potential: Antidiabetic Activity: Unlike 5-arylidene-TZDs (e.g., pioglitazone derivatives), the target compound’s bromine substitution may shift activity from PPARγ agonism to PTP1B inhibition, a mechanism explored in 5-(3-methoxybenzylidene)-TZD analogs .

ADME Considerations :

Biologische Aktivität

5-Bromo-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione is a synthetic compound belonging to the thiazolidine-2,4-dione family. Its unique structure, characterized by a thiazolidine ring and a bromine atom, contributes to its significant biological activities. This article summarizes the compound's biological activity, including antimicrobial effects, anti-inflammatory properties, and anticancer potential, supported by relevant research findings and data tables.

- Molecular Formula : C₁₃H₁₃BrN₂O₂S

- Molecular Weight : 284.17 g/mol

The presence of the bromine atom and the 4-methylphenyl group enhances its reactivity and biological activity, making it a subject of interest in various scientific studies.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, studies have demonstrated its effectiveness against both planktonic and biofilm-forming cells of Haemophilus spp., with moderate inhibitory effects observed (MICs ranging from 31.25 to 250 mg/L) .

Table 1: Antimicrobial Activity Against Haemophilus spp.

| Compound | Minimum Inhibitory Concentration (MIC) | Effect on Biofilm Formation |

|---|---|---|

| This compound | 31.25 - 250 mg/L | Moderate |

Anti-inflammatory and Anticancer Properties

Compounds from the thiazolidine-2,4-dione class are known for their anti-inflammatory and anticancer activities. The mechanism often involves the inhibition of specific enzymes or receptors that play crucial roles in inflammation and cancer progression. For example, derivatives of this compound have shown promise in inhibiting enzymes involved in these pathways .

Case Study: Cytotoxicity Against Lung Cancer Cells

A study investigated the cytotoxic effects of thiazolidine derivatives on NCI-H292 human lung carcinoma cells. The results showed that certain derivatives exhibited selective cytotoxicity with an IC50 value of 1.26 µg/mL after 72 hours of incubation. Morphological alterations indicative of apoptosis were observed in treated cells .

The biological activity of this compound is attributed to its interaction with specific biological targets:

- Enzyme Inhibition : Compounds within this class can inhibit enzymes involved in inflammatory responses and cancer cell proliferation.

- PPARγ Agonism : Some derivatives act as agonists for peroxisome proliferator-activated receptor gamma (PPARγ), influencing glucose metabolism and exhibiting potential antitumor effects .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities.

Table 2: Comparison of Biological Activities

| Compound Name | Structure | Unique Features | Biological Activity |

|---|---|---|---|

| This compound | Structure | Brominated derivative | Significant antimicrobial and anticancer activity |

| 2-Thioxo-1,3-thiazolidin-4-one | Structure | Lacks bromine | Known for antibacterial properties |

| 5-Methylthiazolidine-2,4-dione | Structure | Substituted at the fifth position | Shows anti-diabetic activity |

Q & A

Q. How can synthetic routes be validated against computational models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.